molecular formula C15H13N5O3 B10951577 N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B10951577
M. Wt: 311.30 g/mol
InChI Key: ICGCZXMZNFJYOQ-UHFFFAOYSA-N
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Description

N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a pyrazole ring, an isoxazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the isoxazole ring. The phenyl group is usually added via a substitution reaction. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(AMINOCARBONYL)-4-[(3-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL]AMINO)PHENYL]ACETIC ACID
  • N-[6-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)-1-OXOHEXYL]-L-VALYL-N5-(AMINOCARBONYL)-N-[4-[[[(4-NITROPHENOXY)CARBONYL]OXY]METHYL]PHENYL]

Uniqueness

N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H13N5O3

Molecular Weight

311.30 g/mol

IUPAC Name

N-(5-carbamoyl-1-methylpyrazol-4-yl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H13N5O3/c1-20-13(14(16)21)11(8-17-20)18-15(22)10-7-12(23-19-10)9-5-3-2-4-6-9/h2-8H,1H3,(H2,16,21)(H,18,22)

InChI Key

ICGCZXMZNFJYOQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3)C(=O)N

Origin of Product

United States

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